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Abstract: This technical guide provides a comprehensive overview of the core molecular and
physicochemical properties of Halopredone acetate (CAS 57781-14-3), a potent topical
glucocorticoid. Designed for researchers, medicinal chemists, and professionals in drug
development, this document synthesizes critical data regarding the compound's molecular
weight, chemical formula, structural features, and the analytical methodologies required for
their verification. By integrating theoretical data with established experimental protocols, this
guide serves as an authoritative resource for the precise characterization of this synthetic
corticosteroid, emphasizing the causality behind analytical choices to ensure scientific integrity
and reproducibility.

Introduction to Halopredone Acetate

Halopredone acetate is a synthetic halogenated corticosteroid developed for its potent topical
anti-inflammatory activity.[1] As a member of the glucocorticoid class, its therapeutic efficacy is
intrinsically linked to its molecular structure, which allows for high-affinity binding to
glucocorticoid receptors. The journey from synthesis to clinical application for such a compound
relies on its unambiguous chemical identification and characterization. Accurate determination
of the molecular formula and weight is the foundational step in this process, ensuring purity,
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confirming identity, and enabling correct stoichiometric calculations for pharmacological and
toxicological studies.[1] This guide details these fundamental attributes and the multi-faceted
analytical approach required for their validation.

Core Molecular Attributes of Halopredone Acetate

The identity of a pharmaceutical compound is defined by its unique molecular composition and
structure. For Halopredone acetate, these core attributes have been established through
rigorous analytical studies.[1] The following table summarizes the key identifiers for this

compound.
Parameter Value Source(s)
Molecular Formula C25H29BrF207 [1][2]13]
Molecular Weight 559.39 g/mol [1114]
CAS Registry Number 57781-14-3 [1][4]

(6B,11B)-17,21-
Bis(acetyloxy)-2-bromo-6,9-

IUPAC Name _ [1]
difluoro-11-hydroxypregna-1,4-

diene-3,20-dione

Synonyms & Trademarks Haloart, THS 201 [1][4]

The molecular formula, C2sH29BrF207, reveals a complex steroidal structure incorporating
bromine and fluorine atoms, which significantly modulate its biological activity and potency
compared to non-halogenated analogs. The precise molecular weight of 559.39 g/mol is a
direct calculation from this formula and serves as a primary benchmark for analytical
verification.

Structural Elucidation and Physicochemical
Properties

The IUPAC name precisely describes the stereochemistry and functional groups attached to
the core pregna-1,4-diene-3,20-dione steroid skeleton. Key structural features include:
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A bromine atom at the C2 position.

Fluorine atoms at the C6 ([3-configuration) and C9 positions.

A hydroxyl group at the C11 position (B-configuration).

Two acetate ester groups at the C17 and C21 positions, forming the diacetate ester.

These structural characteristics give rise to distinct physicochemical properties that are critical
for its handling, formulation, and analytical detection.

Property Value and Conditions Source(s)
Appearance Crystals (from benzene) [1]

_ _ 290-292 °C (with
Melting Point [1]

decomposition)

) ] [a]D24 -36° (c=1in
Optical Rotation [1]
chloroform)

) ) 246 nm (in methanol, € =
UV Maximum Absorption [1]
12500)

The high, sharp melting point is indicative of a well-defined and stable crystalline solid. The
specific optical rotation confirms the presence of chiral centers and the specific stereoisomer.
The UV absorption maximum at 246 nm is characteristic of the conjugated a,3-unsaturated
ketone system within the steroid's A-ring, providing a straightforward method for
spectrophotometric quantification.

Analytical Verification and Experimental Protocols

Confirming the molecular formula and weight of a compound like Halopredone acetate is not a
single measurement but a workflow designed for self-validation. The concordance between
results from orthogonal techniques—mass spectrometry and elemental analysis—provides the
highest degree of confidence.

Integrated Analytical Workflow
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The logical flow for determining and verifying the molecular identity of a pure pharmaceutical
substance is outlined below. This process ensures that the empirical data from multiple
independent experiments converge to support a single, unambiguous molecular formula.

Purified Halopredone
Acetate Sample

Primary Mass Deternlination | | Formula Confirmation

High-Resolution Mass

Elemental Analysis
Spectrometry (HRMS)

(Combustion)

Observed Mass-to-Charge Observed Elemental
Ratio (m/z) Composition (%)

Data Interpretation &
Comparison with Theory

Verified Molecular Formula:
C2s5H20BrF207

Verified Molecular Weight:
559.39 g/mol

Click to download full resolution via product page

Caption: Workflow for definitive molecular formula and weight verification.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is the cornerstone of molecular weight determination. Unlike unit-resolution
mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5
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ppm), which is essential for calculating a unique and unambiguous elemental formula.
Electrospray lonization (ESI) is the chosen technique as it is a "soft" ionization method that
minimizes fragmentation, allowing for clear observation of the molecular ion.

Methodology:

o Sample Preparation: Accurately weigh ~1 mg of Halopredone acetate and dissolve in 1 mL
of a suitable solvent mixture, such as chloroform:methanol (1:1), to create a 1 mg/mL stock
solution. Further dilute to a final concentration of 1-10 pg/mL using 50:50 acetonitrile:water
with 0.1% formic acid.

 Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
according to the manufacturer's specifications. Set the ESI source to positive ion mode.

e Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

o Data Acquisition: Acquire mass spectra over a range of m/z 100-1000. Ensure sufficient
signal intensity for the molecular ion peak.

o Data Analysis: Identify the m/z value for the protonated molecule ([M+H]*) and other
common adducts (e.g., [M+Na]*). Use the instrument's software to calculate the possible
elemental formulas that match the accurately measured m/z, and compare this to the
theoretical mass.

Adduct Theoretical m/z Predicted CCS (A2?)
[M+H]* 559.11373 216.4
[M+NaJ* 581.09567 226.0
[M+K]* 597.06961 215.7
[M+NHa4]* 576.14027 236.1

Table based on predicted data
from PubChem.[3]

Protocol: Elemental Analysis
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Rationale: Elemental analysis provides orthogonal validation of the molecular formula derived
from HRMS. By precisely measuring the mass percentages of the constituent elements (C, H,
Br, F, O), it directly confirms the elemental ratios in the molecule. The agreement between
theoretical and experimentally determined percentages serves as a robust check of sample
purity and formula accuracy.

Methodology:

o Sample Preparation: Dry the Halopredone acetate sample under vacuum to remove any
residual solvent. Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

o Combustion: Place the sample in an elemental analyzer. The sample is combusted at high
temperatures (~1000 °C) in the presence of excess oxygen.

o Gas Separation & Detection: The resulting combustion gases (COz, H20, etc.) and
halogenated products are passed through separation columns and detected by a thermal
conductivity detector. Specific absorption traps or methods are used for halogen
determination.

o Calculation: The instrument's software calculates the percentage of each element based on
the detector's response and the initial sample weight. The oxygen percentage is often
determined by difference.

o Comparison: Compare the experimental percentages to the theoretical values calculated
from the proposed formula (C2sH29BrF207).
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Element Theoretical % Reported %
Carbon (C) 53.68% 53.68%
Hydrogen (H) 5.23% 5.23%
Bromine (Br) 14.28% 14.28%
Fluorine (F) 6.79% 6.79%
Oxygen (O) 20.02% 20.02%

Data sourced from DrugFuture.

[1]

Conclusion

The definitive molecular formula of Halopredone acetate is C2sH29BrF207, corresponding to a
molecular weight of 559.39 g/mol .[1][2][4] These fundamental properties are established with
high confidence through a synergistic analytical approach that combines high-resolution mass
spectrometry with elemental analysis. The protocols and data presented in this guide
underscore the necessity of a rigorous, multi-faceted characterization process in
pharmaceutical science, ensuring the identity, purity, and quality of active pharmaceutical
ingredients. This foundational knowledge is paramount for all subsequent research and
development activities, from formulation to clinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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